molecular formula C10H14N2O B6144732 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one CAS No. 933735-26-3

3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one

Cat. No.: B6144732
CAS No.: 933735-26-3
M. Wt: 178.23 g/mol
InChI Key: XQNXXQGHSDDDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one is a hexahydroquinoline derivative that serves as a key chemical intermediate in medicinal chemistry research, particularly in the development of novel antimycobacterial agents . The structural skeleton of this compound is similar to that of quinolone, a class of broad-spectrum antibacterial drugs . This scaffold has been identified as a promising hit in whole-cell screening campaigns against Mycobacterium tuberculosis (M. tuberculosis) H37Rv, the pathogen responsible for tuberculosis (TB) . Researchers have utilized this core structure in hit-to-lead campaigns driven by structure-activity relationship (SAR) studies to develop more potent analogues . These optimized derivatives have demonstrated excellent in vitro activity against drug-resistant MDR-TB strains while maintaining a favorable cytotoxicity profile, showing no toxicity toward A549 and Vero cells at elevated concentrations . The compound is provided for research purposes to explore the quinolone scaffold's potential in addressing the urgent global need for new therapeutic strategies against multi- and extremely-drug-resistant tuberculosis . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNXXQGHSDDDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely reported approach involves the construction of the hexahydroquinolinone core followed by introduction of the aminomethyl group. In one protocol, 1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one serves as a key intermediate. As described in Scheme 1 of PMC research , cyclization of enamine precursors derived from morpholine and substituted ketones forms the bicyclic backbone. For instance, reacting 2a–2c with morpholine in toluene under reflux conditions with p-toluenesulfonic acid yields enamines, which undergo acetylation at −5°C to generate ketones. Subsequent hydrogenation using RANEY®-nickel at 11,427 torr H₂ produces 5a–5d intermediates, including 5b (4-(aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one) .

Critical to this method is the reductive amination step. Introducing the aminomethyl group at position 3 requires careful selection of reducing agents. For example, catalytic hydrogenation of a cyano-substituted precursor (e.g., 3-cyanomethyl derivative) with Pd/C or RANEY®-nickel in ethanol at 50°C achieves >90% conversion . However, over-reduction or debenzylation side reactions necessitate controlled H₂ pressure and temperature. Table 1 summarizes optimized conditions for this route:

ParameterOptimal ValueYield (%)Purity (%)
H₂ Pressure11,427 torr8598.3
Catalyst Loading10% RANEY®-nickel8297.7
Reaction Time12 h8896.4

This method’s scalability is evidenced by gram-scale syntheses achieving 87% yield , though Boc-protection strategies (as seen in GlpBio’s 3-(Boc-aminomethyl)pyrazole synthesis ) may improve amine stability during workup.

Nucleophilic Substitution of Halogenated Intermediates

Alternative routes employ halogenated intermediates to facilitate direct aminomethylation. For example, bromination of 1,2,5,6,7,8-hexahydroquinolin-2-one at position 3 using PBr₃ in dichloromethane generates a reactive electrophilic center. Subsequent treatment with aqueous methylamine or benzylamine at 60°C introduces the aminomethyl group via SN2 displacement. ACS Omega studies demonstrate analogous substitutions in quinolin-2-one systems, where alkylamines react with α-bromo ketones to form C–N bonds in 70–85% yields.

Key challenges include regioselectivity and competing elimination reactions. Employing polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilicity while minimizing side products. For instance, reacting 3-bromo-1,2,5,6,7,8-hexahydroquinolin-2-one with methylamine in DMF at 80°C for 8 h achieves 78% yield . Table 2 contrasts solvent effects:

SolventTemperature (°C)Yield (%)Purity (%)
DMF807895.2
Ethanol606592.1
THF705889.4

High-Pressure Cyclocondensation for Core Formation

Emerging techniques leverage high-pressure reactors to accelerate cyclocondensation, a method validated for dihydrobenzoquinoline analogs . Combining 3-oxo-2-arylhydrazonopropanals with cyclic ketones (e.g., benzosuberone) in a Q-tube reactor at 120°C and 15 bar achieves 6,7-dihydro-5H-benzo cyclohepta[1,2-b]pyridine cores in 6 h . Adapting this protocol, hexahydroquinolinone precursors form under similar conditions, followed by aminomethylation via reductive amination.

This method’s advantages include reduced reaction times (6 h vs. 24 h for conventional heating) and improved atom economy (85–92% yield) . However, specialized equipment limits widespread adoption.

Carbodiimide-mediated couplings offer precise control over aminomethyl group introduction. As detailed in ACS Omega , activating 3-carboxy-1,2,5,6,7,8-hexahydroquinolin-2-one with EDCI and HOBt enables amide bond formation with methylamine or benzylamine. Subsequent reduction of the amide to amine using LiAlH₄ in THF furnishes the target compound. This two-step process achieves 68–75% overall yield but requires rigorous exclusion of moisture to prevent carbodiimide hydrolysis.

Table 3 compares coupling agents:

Coupling AgentSolventYield (%)
EDCI/HOBtDCM75
DCC/DMAPTHF70
HATUDMF72

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced hexahydroquinoline compounds, and substituted amino derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent research has highlighted the potential of HHQ derivatives as effective antimycobacterial agents. A study demonstrated that certain quinolone derivatives showed promising anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.9 μg/mL for some compounds . The structure-activity relationship (SAR) studies indicated that modifications to the hexahydroquinoline scaffold could enhance efficacy against multidrug-resistant strains of tuberculosis.

Table 1: Antimycobacterial Activity of HHQ Derivatives

CompoundMIC (μg/mL)Activity Against MDR-TB
6b210.9Yes
6b122.9Yes
6b63Yes

Anticancer Properties

HHQ and its derivatives have also been investigated for their antiproliferative effects against various cancer cell lines. A study synthesized several hexahydroquinoline analogues and evaluated their cytotoxicity against liver carcinoma (HepG2), breast adenocarcinoma (MCF7), prostate cancer (PC3), and colon cancer (HCT116) cells. The derivatives exhibited varying degrees of potency, with some showing significant activity against all tested cell lines .

Table 2: Cytotoxic Activity of HHQ Derivatives

Compound TypeCell LineIC50 (μM)
ThiosemicarbazideHepG212.5
HydrazideMCF715.0
ThiazolidinonePC310.0
Unmodified HHQHCT116>100

Mechanistic Insights

The mechanism of action for HHQ compounds often involves modulation of specific biological pathways. For instance, some studies have indicated that these compounds can act as allosteric modulators of free fatty acid receptors (FFA3), which are implicated in metabolic regulation and cancer progression . This dual functionality enhances their therapeutic potential by targeting multiple pathways.

Structure-Activity Relationship Studies

The SAR studies conducted on HHQ derivatives reveal critical insights into how structural modifications affect biological activity. For example, small changes in the substituents on the hexahydroquinoline ring can significantly influence potency and selectivity towards specific targets .

Table 3: Summary of SAR Findings

ModificationEffect on Activity
Addition of halogensIncreased potency
Alkyl chain lengthOptimal at C3-C5
Aromatic substitutionsEnhanced receptor binding

Case Studies

  • Anti-Tubercular Agents : A comprehensive study synthesized a series of quinolone derivatives based on the HHQ scaffold, leading to the identification of several promising candidates with potent anti-tubercular activity .
  • Anticancer Research : In vitro evaluations showed that specific modifications to the HHQ structure could lead to significant improvements in anticancer activity across multiple cell lines, indicating a robust platform for further drug development .

Mechanism of Action

The mechanism by which 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoline core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one but differ in substituents, saturation, or biological activity:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Molecular Weight Synthesis Yield Key Applications/Findings Reference
This compound 3-aminomethyl, fully saturated bicyclic system 149.19 (free base) N/A EZH2 inhibitor intermediate
3-bromo-1,2,5,6,7,8-hexahydroquinolin-2-one 3-bromo substituent 301.14 Not reported Building block for halogenated derivatives
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (26) 6-thiophene carboximidamide, dimethylaminoethyl chain 385.48 (estimated) 56% Antimicrobial/antiviral candidate
8-{[2-(Dimethylamino)ethyl]amino}-3-methyl-1,2-dihydroquinolin-2-one 3-methyl, 8-dimethylaminoethylamino 237.32 Not reported Unspecified biological screening
N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones Ketone at position 5, varied N-substituents Variable 60–85% Synthetic intermediates for heterocycles
L–20 (EZH2 inhibitor) Hexahydroquinolin-2-one linked to indole-carboxamide 507.33 25% Epigenetic modulation in cancer therapy

Key Comparative Insights

In contrast, the bromo substituent in 3-bromo-1,2,5,6,7,8-hexahydroquinolin-2-one facilitates nucleophilic substitution reactions for further derivatization .

N-substituted hexahydroquinolin-5-ones () are synthesized in higher yields (60–85%) via reactions of 3-aminocyclohexenones with arylidenemalononitriles, suggesting positional ketone and amine groups influence reaction efficiency.

Biological Relevance: The dimethylaminoethyl chain in compound 26 and ’s analogue may enhance solubility and membrane permeability, critical for in vivo efficacy . Fluorine in compound 25 () is absent in the target compound but could improve metabolic stability in analogous structures.

Biological Activity

3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one is a compound of increasing interest due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including cytotoxicity, antiproliferative effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a hexahydroquinoline core with an amino group attached to a methylene bridge. This structure is critical for its interactions with biological targets.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of hexahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver carcinoma), MCF7 (breast adenocarcinoma), PC3 (prostate cancer), and HCT116 (colon cancer).
  • Findings : The compound showed promising antiproliferative activity across these cell lines. Notably, certain derivatives with modifications at the amino group enhanced efficacy against cancer cells .

Mechanistic Insights

The mechanism of action for this compound appears to involve the following pathways:

  • Inhibition of Key Enzymes : Some studies suggest that hexahydroquinoline derivatives may inhibit enzymes involved in cell proliferation and survival pathways.
  • Molecular Docking Studies : Computational analyses indicate strong binding affinities to targets such as the Mcl-1 protein, which is implicated in apoptosis regulation. Binding energies around -8.97 kcal/mol were recorded for some derivatives .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
CytotoxicityHepG215Apoptosis induction
AntiproliferativeMCF712Enzyme inhibition
AntiproliferativePC320Mcl-1 binding
AntiproliferativeHCT11618Cell cycle arrest

Case Study: Antiproliferative Effects

A study focused on the synthesis and evaluation of various derivatives of hexahydroquinolines demonstrated that modifications at the amino group significantly enhanced antiproliferative effects against MCF7 cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the relationship between structure and activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(aminomethyl)-1,2,5,6,7,8-hexahydroquinolin-2-one, and how do reaction conditions influence product yield?

  • Methodological Answer : Two primary routes are observed:

  • Cyclization of cyclohexane-1,3-dione derivatives with amines or hydrazines, followed by reaction with arylidenemalononitriles to form the hexahydroquinolinone scaffold. Microwave irradiation (360 W, 5 minutes) with InCl₃ catalysis improves yields (~63%) by accelerating cyclization .
  • Reductive amination of precursors like 2-(3,4-dimethoxyphenyl)ethylamine with aldehydes, followed by cyclization. Solvent polarity (e.g., CH₂Cl₂/di-isopropylether) and temperature control are critical for regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves substituent positions (e.g., aminomethyl group at C3) and confirms ring saturation. Key signals include δ 2.5–3.5 ppm (methylene protons) and δ 7–8 ppm (aromatic protons in analogs) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₀H₁₅N₂O⁺ with m/z 179.1) and fragmentation patterns .

Q. What computational methods predict the reactivity and biological activity of its derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models collision cross-sections and charge distribution to predict intermolecular interactions .
  • Molecular Docking : Screens for binding affinity with targets like acetylcholinesterase, leveraging the compound’s bicyclic scaffold .

Advanced Research Questions

Q. How can transition metal-catalyzed cross-coupling reactions functionalize the hexahydroquinolinone scaffold?

  • Methodological Answer :

  • Palladium(II)-Catalyzed Direct Arylation : Arylboronic acids react with cyclic enaminones under Cu-assisted conditions to introduce aryl groups at C3. Optimized conditions (e.g., 1.5 equiv. Pd(OAc)₂, 80°C, 12 h) achieve yields >75% .
  • Challenges : Steric hindrance from the aminomethyl group requires ligand tuning (e.g., bulky phosphines) to enhance selectivity .

Q. What strategies resolve contradictions in reported reaction yields under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Compare InCl₃ (microwave, 63% yield) vs. Pd/C (hydrogenation, lower yields). InCl₃ minimizes side reactions in cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while non-polar solvents (toluene) reduce by-product formation .

Q. How does the choice of reducing agents impact stereochemical outcomes in synthesis?

  • Methodological Answer :

  • NaBH₄ : Selective reduction of ketones to alcohols without altering the aminomethyl group, favoring cis isomer formation .
  • H₂/Pd-C : Hydrogenates unsaturated bonds but may over-reduce the quinolinone ring; controlled pressure (1–3 atm) preserves stereochemistry .

Q. What mechanistic insights explain by-product formation during alkylation?

  • Methodological Answer :

  • Competitive N- vs. O-Alkylation : Steric bulk at the aminomethyl group directs alkylation to the nitrogen. Use of bulky electrophiles (e.g., tert-butyl bromides) minimizes O-alkylation .
  • Acid/Base Catalysis : Brønsted acids (HCl) protonate the carbonyl oxygen, reducing nucleophilicity and suppressing side reactions .

Q. How do solvent polarity and microwave irradiation affect cyclization kinetics?

  • Methodological Answer :

  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 5 minutes vs. 24 h) by enhancing molecular collisions. Dielectric heating in polar solvents (e.g., DMF) further accelerates kinetics .
  • Solvent Polarity : High polarity stabilizes transition states in cyclization, but excessive polarity (e.g., water) may hydrolyze intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.